N,N,2,4-Tetramethylpyridine-3-carboxamide
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Overview
Description
N,N,2,4-Tetramethylpyridine-3-carboxamide is an organic compound belonging to the pyridine carboxamide family. This compound is characterized by the presence of a pyridine ring substituted with four methyl groups and a carboxamide group. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2,4-Tetramethylpyridine-3-carboxamide typically involves the reaction of 2,4-dimethylpyridine with a suitable amide-forming reagent. One common method is the reaction of 2,4-dimethylpyridine with acyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,2,4-Tetramethylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N,2,4-Tetramethylpyridine-3-amine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
N,N,2,4-Tetramethylpyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,2,4-Tetramethylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A tricationic compound with similar structural features but different substitution patterns.
Indole 2 and 3-carboxamides: Compounds with carboxamide groups at different positions on the indole ring, showing unique inhibitory properties.
Uniqueness
N,N,2,4-Tetramethylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its tetramethyl substitution provides steric hindrance, influencing its interaction with other molecules and its overall stability.
Properties
CAS No. |
55314-19-7 |
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Molecular Formula |
C10H14N2O |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
N,N,2,4-tetramethylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H14N2O/c1-7-5-6-11-8(2)9(7)10(13)12(3)4/h5-6H,1-4H3 |
InChI Key |
CWAKJHVCRJWLOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C)C(=O)N(C)C |
Origin of Product |
United States |
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